![molecular formula C16H17N7O B6232162 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2580251-36-9](/img/no-structure.png)
2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a reagent used in the synthesis of anticancer agents . It is an impurity of Palbociclib, an experimental drug for the treatment of breast cancer being developed by Pfizer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 .
Synthesis Analysis
The synthesis of this compound involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature . The overall procedure has been improved to increase the yield from 0.9% to 12% .Molecular Structure Analysis
The molecular structure of this compound involves a C5-C6 single bond . In most structures, there is at least a substituent at C5 and a CH2 at C6 . In some cases, there is a substituent at C6 and a CH2 at C5 .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by a high inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . Its brain penetration is limited by efflux transporters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 484 . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Future studies are needed to address exposure–efficacy relationships to further improve dosing . Higher exposure is associated with an increased risk of neutropenia . An exposure–efficacy relationship has been demonstrated for abemaciclib, whereas these remain inconclusive so far for palbociclib and ribociclib .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-amino-5-(piperazin-1-yl)pyridine, which is then coupled with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine to form the second intermediate, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine. This intermediate is then further reacted with 4-hydroxyquinolin-2(1H)-one to form the final product, 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol.", "Starting Materials": [ "2-chloro-5-nitropyridine", "piperazine", "4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine", "4-hydroxyquinolin-2(1H)-one", "sodium hydride", "potassium carbonate", "acetonitrile", "dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride and ethanol to form 2-amino-5-chloropyridine", "Step 2: Reaction of 2-amino-5-chloropyridine with piperazine in acetonitrile to form 2-amino-5-(piperazin-1-yl)pyridine", "Step 3: Reaction of 2-amino-5-(piperazin-1-yl)pyridine with 4-hydroxy-6-chloro-pyrido[3,2-d]pyrimidine in dimethylformamide and potassium carbonate to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine", "Step 4: Reaction of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidine with 4-hydroxyquinolin-2(1H)-one in ethanol and water to form 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol" ] } | |
CAS RN |
2580251-36-9 |
Molecular Formula |
C16H17N7O |
Molecular Weight |
323.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.